molecular formula C22H17N5O3S2 B4740150 Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate

Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate

Cat. No.: B4740150
M. Wt: 463.5 g/mol
InChI Key: YNHYCOHULKCFEE-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound featuring two distinct aromatic substituents:

  • Position 4: A [(1,3-benzothiazol-2-ylsulfanyl)methyl] group, incorporating a sulfur-linked benzothiazole moiety.
  • Position 2: A (1,3-benzoxazol-2-ylamino) group, containing an oxygen-rich benzoxazole ring.
  • Position 5: An ethyl ester, enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S2/c1-2-29-19(28)13-11-23-20(27-21-25-14-7-3-5-9-17(14)30-21)24-16(13)12-31-22-26-15-8-4-6-10-18(15)32-22/h3-11H,2,12H2,1H3,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHYCOHULKCFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole and benzoxazole derivatives with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and solvents such as dimethylformamide (DMF) and hydroxybenzotriazole (HOBT) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and benzoxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. For instance, in anticonvulsant activity, the compound may modulate neurotransmitter receptors or ion channels to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Variations

A. Benzothiazole vs. Benzoxazole/Benzimidazole Analogues

Key differences arise from substituting sulfur (benzothiazole) with oxygen (benzoxazole) or nitrogen (benzimidazole) in analogous compounds:

Compound Name Heterocycle at Position 2 Heterocycle at Position 4 Key Properties
Target Compound 1,3-Benzoxazol-2-ylamino 1,3-Benzothiazol-2-ylsulfanylmethyl Dual heteroatom synergy; potential for π-π stacking and H-bonding
Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Benzothiazole (Position 2) Thiazole (Position 4) Enhanced sulfur-mediated reactivity; antimicrobial activity
Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Benzoxazole (Position 2) Thiazole (Position 4) Oxygen-rich benzoxazole may improve solubility; unconfirmed bioactivity
Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Benzimidazole (Position 2) Thiazole (Position 4) Nitrogen-dense structure; possible DNA intercalation
B. Pyrimidine Core Modifications

Variations in pyrimidine substitution patterns significantly alter biological and chemical behavior:

Compound Name Pyrimidine Substituents Activity
Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate Amino (Position 4), benzothiazole (Position 2) Anticancer (enzyme inhibition)
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Benzodioxole (Position 4), sulfanylidene (Position 2) Anticonvulsant; anti-inflammatory
Ethyl 6-methyl-4-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate Carbamoyl-methyl sulfanyl (Position 4), oxo (Position 2) Antimicrobial; material science applications

Key Insight : The target compound’s pyrimidine scaffold, combined with benzothiazole and benzoxazole groups, may offer a broader spectrum of bioactivity compared to simpler derivatives, such as those with alkylthio or carbamoyl substituents .

Functional Group Impact on Reactivity and Bioactivity

A. Sulfanyl vs. Sulfonyl/Thioether Groups
  • Sulfanyl (Target Compound) : The –S– linkage in the benzothiazole group facilitates redox interactions and metal chelation, relevant in anticancer mechanisms .
  • Sulfonyl (Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate): Introduces electron-withdrawing effects, reducing nucleophilicity but improving metabolic stability .
B. Ester vs. Carbamate Modifications
  • Ethyl Ester (Target Compound) : Balances lipophilicity and hydrolytic stability, favoring membrane permeability .
  • Carbamate (Ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate) : Increases resistance to esterase cleavage but may reduce bioavailability .

Biological Activity

Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a complex organic compound that exhibits a range of biological activities. Its unique structural features, including the presence of benzothiazole and benzoxazole moieties, contribute to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by several key components:

  • Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
  • Benzoxazole moiety : Exhibits various biological activities, including anti-inflammatory and antiviral effects.
  • Pyrimidine ring : Often associated with nucleic acid interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of pathogenic microorganisms and cancer cells.
  • Interaction with Receptors : It binds to various biological receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of intrinsic pathways.

Biological Activities

The compound exhibits a variety of biological activities, which can be summarized as follows:

Activity Type Description
AntimicrobialEffective against a range of bacteria and fungi, particularly resistant strains.
AnticancerInduces cell death in various cancer cell lines through apoptosis.
Anti-inflammatoryReduces inflammation in vitro and in vivo models.
AntiviralShows potential activity against viral infections by inhibiting viral replication.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics, indicating its potential as an alternative therapeutic agent.

Anticancer Properties

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism involves the activation of caspase-dependent pathways leading to programmed cell death. A notable study reported a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents.

Anti-inflammatory Effects

Research has indicated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies have suggested favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity in non-cancerous cell lines, supporting its safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.